3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and urease . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with these targets by inhibiting their activity . In the case of acetylcholinesterase, this inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. For urease, the inhibition reduces the production of ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in muscle contraction, pain response, and cognitive functions. The inhibition of urease affects the urea cycle, which is involved in the metabolic processing of nitrogen .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The inhibition of acetylcholinesterase leads to an increase in acetylcholine concentration, which can have various effects depending on the specific context. The inhibition of urease reduces the production of ammonia and carbon dioxide, which can affect various physiological processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins. Docking studies have shown that it can interact with different types of amino acids . The nature of these interactions contributes to its pharmacological effectiveness .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . More detailed studies are needed to understand its exact mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the sulfonylpiperidine intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide under specific conditions to form the final oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole
- 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinylmethanol
Uniqueness
Compared to similar compounds, 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of the piperidine, pyridine, and oxadiazole rings.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c19-15-3-5-16(6-4-15)27(24,25)23-10-7-13(8-11-23)18-21-17(22-26-18)14-2-1-9-20-12-14/h1-6,9,12-13H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCMOFZIDGHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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